Menabitan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

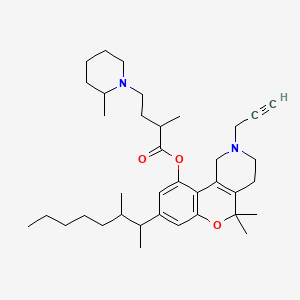

IUPAC Name |

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 2-methyl-4-(2-methylpiperidin-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56N2O3/c1-9-11-12-15-26(3)29(6)30-23-33(41-36(40)27(4)17-22-39-20-14-13-16-28(39)5)35-31-25-38(19-10-2)21-18-32(31)37(7,8)42-34(35)24-30/h2,23-24,26-29H,9,11-22,25H2,1,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPJYVIMWAEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003840 | |

| Record name | Menabitan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83784-21-8 | |

| Record name | 1-Piperidinebutanoic acid, α,2-dimethyl-, 8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83784-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menabitan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083784218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menabitan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENABITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967H1G7V3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Menabitan: A Technical Review of Its Cannabinoid Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menabitan (also known as SP-204) is a synthetic cannabinoid recognized as a potent agonist at cannabinoid receptors. Despite its early investigation for analgesic properties in the 1970s, a comprehensive, publicly available dataset detailing its quantitative binding affinity at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) is conspicuously absent from the scientific literature. This guide synthesizes the available qualitative information on this compound's pharmacology and provides a detailed overview of the standard experimental protocols used to determine cannabinoid receptor binding affinity. Furthermore, it illustrates the canonical signaling pathways associated with cannabinoid receptor activation to provide a foundational understanding of its potential mechanism of action.

Introduction

This compound is a synthetic analog of tetrahydrocannabinol (THC), characterized by a modified side chain. Its classification as a potent cannabinoid receptor agonist suggests a high affinity for CB1 and CB2 receptors, the primary targets of the endocannabinoid system. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events, leading to various physiological effects. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery, particularly on immune cells, and is associated with immunomodulatory functions.

Cannabinoid Receptor Binding Affinity of this compound

A thorough review of published scientific literature reveals a significant gap in the quantitative characterization of this compound's interaction with cannabinoid receptors. Specific binding affinity values, such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50), for this compound at either CB1 or CB2 receptors are not publicly documented.

While the qualitative description of this compound as a "potent cannabinoid receptor agonist" is noted, the absence of empirical data prevents a detailed comparative analysis with other cannabinoids.

Experimental Protocols for Determining Cannabinoid Receptor Binding Affinity

The following sections describe standard, widely accepted methodologies for quantifying the binding affinity of a ligand, such as this compound, to cannabinoid receptors.

Radioligand Competition Binding Assay

This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of a test compound at CB1 or CB2 receptors.

Materials:

-

Cell membranes prepared from cells expressing the human CB1 or CB2 receptor.

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940, a high-affinity CB1/CB2 agonist).

-

Unlabeled test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding. It provides information on the efficacy (agonist, partial agonist, antagonist, or inverse agonist) and potency (EC50) of a compound.

Objective: To determine the EC50 and maximal efficacy (Emax) of a test compound at CB1 or CB2 receptors.

Materials:

-

Cell membranes prepared from cells expressing the human CB1 or CB2 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

-

Pre-incubation: Incubate the cell membranes with GDP to ensure that G-proteins are in their inactive state.

-

Incubation: Add varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS to the membrane preparation.

-

Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-induced [³⁵S]GTPγS binding to the Gα subunit.

-

Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS binding as a function of the logarithm of the test compound concentration. The EC50 and Emax values are determined from the resulting dose-response curve.

Cannabinoid Receptor Signaling Pathway

The activation of CB1 and CB2 receptors by an agonist like this compound initiates a canonical signaling cascade. The following diagrams illustrate these pathways.

Caption: Canonical Gαi/o-coupled signaling pathway activated by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described.

Caption: Workflow for a radioligand competition binding assay.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion

This compound is a synthetic cannabinoid with acknowledged potent agonist activity at cannabinoid receptors. However, a critical gap exists in the scientific literature regarding its quantitative binding affinity at CB1 and CB2 receptors. This guide provides the established experimental frameworks through which such data can be generated. The provided diagrams of the canonical cannabinoid receptor signaling pathway and experimental workflows offer a foundational understanding for researchers and drug development professionals interested in the pharmacology of this compound and other novel cannabinoids. Further research is imperative to fully characterize the binding kinetics and functional profile of this compound to elucidate its therapeutic potential and toxicological profile.

In Vitro Pharmacological Profile of Menabitan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menabitan (also known as SP-204) is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors. Structurally related to the natural tetrahydrocannabinol (THC) found in cannabis, this compound is distinguished by a longer, branched side chain and the substitution of the carbon at the 9-position with a nitrogen atom. It shares structural similarities with other synthetic cannabinoids like nabitan and dimethylheptylpyran.[1] Developed and studied for its analgesic properties in the 1970s, this compound demonstrated pain-relieving effects in both human and animal studies, although it was never brought to market.[1] This technical guide provides a comprehensive overview of the available in vitro pharmacological data for this compound, focusing on its interaction with cannabinoid receptors and the downstream signaling pathways.

Core Pharmacological Attributes

This compound's primary mechanism of action is its agonistic activity at cannabinoid receptors, predominantly the CB1 and CB2 receptors. These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for CB1 and CB2 receptors is not extensively available in recent literature. However, based on its classification as a potent cannabinoid receptor agonist, it is expected to exhibit high affinity for these receptors. Binding affinity is typically determined through competitive radioligand binding assays.

Table 1: Hypothetical Receptor Binding Affinity Data for this compound

| Target Receptor | Radioligand | Ki (nM) |

| Human CB1 | [3H]CP55,940 | Data not available |

| Human CB2 | [3H]CP55,940 | Data not available |

Note: This table is for illustrative purposes. Specific Ki values for this compound require experimental determination.

Functional Activity

As a cannabinoid receptor agonist, this compound is expected to activate downstream signaling pathways upon binding to CB1 and CB2 receptors. This functional activity is typically assessed through assays measuring G-protein activation or second messenger modulation.

Table 2: Hypothetical Functional Activity Data for this compound

| Assay Type | Receptor | Parameter | Value |

| [35S]GTPγS Binding | Human CB1 | EC50 (nM) | Data not available |

| Emax (%) | Data not available | ||

| [35S]GTPγS Binding | Human CB2 | EC50 (nM) | Data not available |

| Emax (%) | Data not available | ||

| cAMP Accumulation | Human CB1 | IC50 (nM) | Data not available |

| Imax (%) | Data not available | ||

| cAMP Accumulation | Human CB2 | IC50 (nM) | Data not available |

| Imax (%) | Data not available |

Note: This table is for illustrative purposes. Specific EC50/IC50 and Emax/Imax values for this compound require experimental determination.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity of this compound for cannabinoid receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at human CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940).

-

This compound (test compound).

-

Non-specific binding control (e.g., WIN 55,212-2).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or this compound at various concentrations.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay Protocol

This protocol describes a general method to assess the functional agonistic activity of this compound.

Objective: To determine the EC50 and Emax of this compound for G-protein activation at human CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

[35S]GTPγS.

-

This compound (test compound).

-

Reference agonist (e.g., CP55,940).

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound and the reference agonist.

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

In a 96-well plate, combine the pre-incubated membranes, [35S]GTPγS, and either buffer (basal), reference agonist, or this compound at various concentrations.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Plot the concentration-response curve and determine the EC50 and Emax values for this compound relative to the reference agonist.

Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like this compound typically initiates a cascade of intracellular signaling events through the coupling of Gi/o proteins.

Upon binding of this compound to the CB1 or CB2 receptor, the associated Gi/o protein is activated. This activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA). Concurrently, the βγ subunits of the G-protein can modulate the activity of various ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, and can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Conclusion

This compound is a potent synthetic cannabinoid agonist with demonstrated analgesic properties. While specific quantitative in vitro pharmacological data is not extensively documented in recent scientific literature, its mechanism of action is understood to be mediated through the activation of CB1 and CB2 receptors, leading to the modulation of key intracellular signaling pathways. Further in vitro characterization, utilizing modern pharmacological assays, would be invaluable for a more complete understanding of its molecular pharmacology and for guiding any future drug development efforts based on this chemical scaffold. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such investigations.

References

A Technical Guide to the Preclinical Analgesic Effects of Memantine

Disclaimer: Initial searches for "Menabitan" yielded no relevant results concerning preclinical analgesic studies. The following guide is based on the strong likelihood of a typographical error and focuses on "Memantine," a well-researched N-methyl-D-aspartate (NMDA) receptor antagonist with established relevance in pain research.

This technical guide provides an in-depth overview of the preclinical studies investigating the analgesic properties of Memantine. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on Memantine's efficacy data, experimental methodologies, and mechanism of action in various pain models.

Core Mechanism of Action: NMDA Receptor Antagonism

Memantine is a non-competitive, low-to-moderate affinity antagonist of the NMDA receptor.[1] In pathological states such as chronic pain, excessive release of the excitatory neurotransmitter glutamate leads to over-activation of NMDA receptors on postsynaptic neurons.[1] This process is critical for the induction and maintenance of central sensitization, a key component of neuropathic and inflammatory pain characterized by hyperalgesia and allodynia.[2][3]

Memantine's unique properties—strong voltage dependency and rapid on/off kinetics—allow it to preferentially block the excessive, tonic activation of NMDA receptors associated with pathology while sparing the normal, transient synaptic activity required for physiological functions.[4] By binding within the ion channel, it prevents the influx of Ca2+, a critical downstream signaling event that contributes to neuronal hyperexcitability and pain amplification.[1]

Quantitative Data Presentation

The analgesic and antihyperalgesic effects of Memantine have been quantified in several preclinical models. The data are summarized below.

Table 1: Efficacy of Memantine in a Neuropathic Pain Model (Chronic Constriction Injury)

| Species | Administration Route | Dosing Regimen | Key Finding | Reference |

|---|---|---|---|---|

| Rat | Intraperitoneal (i.p.) via osmotic pump | 3.0 mg/kg/day for 7 days (Prophylactic) | Significantly reduced thermal hyperalgesia for up to 14 days. | [5] |

| Rat | Intraperitoneal (i.p.) injection | 10 mg/kg (Therapeutic, on days 7 & 14 post-injury) | Completely reversed existing thermal hyperalgesia for 1 hour. | [5] |

| Rat | Intraperitoneal (i.p.) injection | 10 mg/kg | Effectively increased mechanical withdrawal threshold. | |

Table 2: Efficacy of Memantine in an Inflammatory Pain Model (Carrageenan-Induced Hyperalgesia)

| Species | Administration Route | Dosing Regimen | Key Finding | Reference |

|---|---|---|---|---|

| Rat | Intraperitoneal (i.p.) injection | 10 mg/kg (Prophylactic) | 70% maximal suppression of thermal hyperalgesia at 1h post-carrageenan. | [6] |

| Rat | Intraperitoneal (i.p.) injection | 15 mg/kg (Prophylactic) | 90% maximal suppression of thermal hyperalgesia at 1h post-carrageenan. | [6] |

| Rat | Intraperitoneal (i.p.) injection | 10 mg/kg (Therapeutic, 2.5h post-carrageenan) | No significant effect on established hyperalgesia. | [6] |

| Rat | Intraperitoneal (i.p.) injection | 15 mg/kg (Therapeutic, 2.5h post-carrageenan) | Small, non-significant effect (44% peak effect at 3.5h). |[6] |

Table 3: Efficacy of Memantine in Attenuating Morphine Tolerance (Tail-Flick Test)

| Species | Administration Route | Dosing Regimen (Memantine Pretreatment) | Morphine ED50 (mg/kg) on Day 8 | Fold-Change vs. No Pretreatment | Reference |

|---|---|---|---|---|---|

| Mouse | Intraperitoneal (i.p.) | No Pretreatment (Morphine only) | 16.19 | 5.8 (vs. Day 1) | |

| Mouse | Intraperitoneal (i.p.) | 2.5 mg/kg (30 min prior to each morphine dose) | 12.13 | 3.35 | |

| Mouse | Intraperitoneal (i.p.) | 5 mg/kg (30 min prior to each morphine dose) | 4.74 | 1.02 |

| Mouse | Intraperitoneal (i.p.) | 10 mg/kg (30 min prior to each morphine dose) | 1.95 | 0.94 | |

Note on Acute Nociceptive Models: Studies examining Memantine as a primary analgesic in acute thermal pain models like the tail-flick and hot plate tests are limited. Some evidence suggests that Memantine alone, even at high doses, does not produce significant antinociception in these assays, highlighting its primary role in modulating pathological pain states rather than acute nociceptive responses.

Experimental Protocols

Detailed methodologies for key preclinical pain models used to evaluate Memantine are provided below.

This model mimics peripheral nerve injury-induced neuropathic pain.

-

Subjects: Male Sprague-Dawley or Wistar rats (weight 200-250g).

-

Anesthesia: Animals are anesthetized, typically with isoflurane or sodium pentobarbital.

-

Surgical Procedure:

-

The common sciatic nerve of one hind limb is exposed at the mid-thigh level through a small incision and blunt dissection of the biceps femoris muscle.

-

Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0 gauge) are tied around the nerve with approximately 1 mm spacing between them.

-

The ligatures are tightened just enough to cause a slight constriction and briefly impede epineural blood flow without arresting it.

-

The muscle layer is closed with sutures, and the skin incision is closed with wound clips or sutures.

-

-

Post-Operative Care: Animals are allowed to recover for several days (typically 7-14) to allow for the full development of neuropathic pain symptoms.

-

Assessment: Hypersensitivity is measured as thermal hyperalgesia (e.g., using a radiant heat source in the Hargreaves test) or mechanical allodynia (using von Frey filaments). Measurements are taken on the plantar surface of the injured (ipsilateral) and uninjured (contralateral) hind paws. A significant decrease in the paw withdrawal threshold or latency on the ipsilateral side compared to the contralateral side or baseline indicates the presence of neuropathic pain.

This model is used to assess the effects of compounds on acute inflammatory pain and hyperalgesia.

-

Subjects: Male Sprague-Dawley or Wistar rats (weight 150-200g).

-

Procedure:

-

A baseline measurement of paw volume is taken using a plethysmometer, and/or a baseline thermal withdrawal latency is recorded.

-

A 1% solution of lambda-carrageenan in sterile saline is prepared.

-

A small volume (typically 0.1 mL) of the carrageenan solution is injected into the sub-plantar surface of one hind paw.

-

For prophylactic studies, Memantine is administered prior to the carrageenan injection. For therapeutic studies, it is administered after the onset of inflammation (e.g., 2-3 hours post-injection).

-

-

Assessment:

-

Edema: Paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection. The increase in paw volume indicates the degree of inflammation.

-

Thermal Hyperalgesia: The latency to withdraw the paw from a radiant heat source is measured. A significant reduction in withdrawal latency in the carrageenan-injected paw compared to baseline indicates thermal hyperalgesia.

-

This test measures spinally mediated reflexes to a thermal stimulus.

-

Subjects: Mice or rats.

-

Apparatus: A tail-flick meter that applies a focused beam of high-intensity light to the animal's tail.

-

Procedure:

-

The animal is gently restrained, often in a specialized holder, with its tail exposed and laid flat in a groove on the apparatus.

-

A radiant heat source is focused on a specific point on the ventral surface of the tail (e.g., 3-4 cm from the tip).

-

A timer starts simultaneously with the heat source activation.

-

The latency is the time taken for the animal to flick its tail away from the heat stimulus. The timer stops automatically when a sensor detects the tail movement.

-

A cut-off time (e.g., 10-15 seconds) is predetermined to prevent tissue damage.

-

-

Data Analysis: The effect of a drug is measured by the increase in tail-flick latency compared to baseline or a vehicle-treated control group. Data can be expressed as raw latency (seconds) or as a percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

References

- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 2. The graded and quantal nature of opioid analgesia in the rat tailflick assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low Doses of Memantine Disrupt Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of the clinically tested NMDA receptor antagonist memantine on carrageenan-induced thermal hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinically available NMDA antagonist, memantine, attenuates tolerance to analgesic effects of morphine in a mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Memantine and dizocilpine interactions with antinociceptive or discriminative stimulus effects of morphine in rats after acute or chronic treatment with morphine - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Menabitan Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menabitan (SP-204) is a synthetic cannabinoid that emerged from research in the 1970s as a potent agonist of the cannabinoid receptors.[1] Structurally, it is a derivative of Δ⁸-tetrahydrocannabinol (Δ⁸-THC) characterized by a nitrogen-containing heterocyclic ring in place of the carbocyclic ring and a branched, extended alkyl side chain. While this compound itself was never commercialized, its unique structure and potent activity have made its analogs, particularly those of its close structural relatives Nabitan and Dimethylheptylpyran (DMHP), a subject of interest in the ongoing exploration of the structure-activity relationships (SAR) of cannabinoids.

This technical guide provides an in-depth analysis of the SAR of this compound analogs, with a focus on the structural modifications that influence their interaction with the cannabinoid receptors, CB1 and CB2. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel cannabinoid-based therapeutics.

Data Presentation: Structure-Activity Relationship of Dimethylheptylpyran (DMHP) Analogs

Due to the limited availability of comprehensive quantitative data for a series of this compound analogs, this section focuses on the closely related Dimethylheptylpyran (DMHP) analogs. The principles of SAR derived from this series are considered highly relevant to this compound. The following table summarizes the available data on the pharmacological effects of modifications to the cannabinoid structure, drawing from various studies on classical and non-classical cannabinoids.

| Compound/Analog | Modification | Receptor Binding Affinity (Ki, nM) | in vivo Potency (ED50, mg/kg) | Key Observations |

| Δ⁹-THC | Parent Compound | CB1: ~40, CB2: ~36 | Mouse static ataxia: 10 | Reference compound. |

| DMHP | 1,2-dimethylheptyl side chain | Not specified in reviewed literature | Mouse motor ataxia: ~1 | The branched side chain significantly increases potency compared to the linear pentyl chain of THC. |

| Various Analogs | Esterification of phenolic hydroxyl | Generally reduces activity | Not specified in reviewed literature | The free phenolic hydroxyl is crucial for high-affinity binding.[2] |

| Nitrogen Analogs | Replacement of carbocycle with N-containing ring | Varies with N-substituent | Potent activity observed | The nature of the substituent on the nitrogen atom significantly influences activity. |

| Side Chain Analogs | Variation in length and branching | Potency increases up to 7-8 carbons | Varies | Optimal side chain length and branching are critical for receptor interaction. |

Experimental Protocols

The characterization of this compound analogs and other cannabinoids relies on a suite of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the study of these compounds.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]CP-55,940 or another high-affinity cannabinoid agonist/antagonist.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Non-specific binding control: High concentration of a non-labeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Test compounds (this compound analogs) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Thaw the cell membranes on ice.

-

In a 96-well plate, add binding buffer, radioligand (at a concentration close to its Kd), and the test compound at various dilutions.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on the binding of [³⁵S]GTPγS to G-proteins coupled to the cannabinoid receptors.

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS radioligand.

-

Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Test compounds at various concentrations.

-

Non-specific binding control: High concentration of unlabeled GTPγS.

Procedure:

-

Pre-incubate the cell membranes with GDP (typically 10-30 µM) on ice to ensure G-proteins are in their inactive state.

-

In a 96-well plate, add assay buffer, [³⁵S]GTPγS, and the test compound at various concentrations.

-

For basal binding, add vehicle. For non-specific binding, add unlabeled GTPγS.

-

Add the pre-incubated membranes to initiate the reaction.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction and filter as described in the receptor binding assay.

-

Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonist binding to cannabinoid receptors (CB1/CB2), which are G-protein coupled receptors (GPCRs).

Caption: Agonist binding to CB1/CB2 receptors activates inhibitory G-proteins, leading to downstream effects.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the affinity of this compound analogs for cannabinoid receptors.

Caption: Workflow of a competitive radioligand binding assay for determining ligand affinity.

References

The Analgesic Potential of Menabitan: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menabitan (also known as SP-204) is a synthetic cannabinoid that emerged in the 1970s as a potent analgesic agent. As a structural analog of nabitan and dimethylheptylpyran, it is closely related to the tetrahydrocannabinol (THC) group of natural cannabinoids.[1] Research conducted in the 1970s demonstrated its analgesic effects in both animal and human subjects, although the compound was never brought to market.[1] This technical guide provides a comprehensive overview of the historical research into this compound as an analgesic, including its mechanism of action, available data from preclinical studies, and a discussion of the experimental protocols typical of that era.

Introduction

The search for novel analgesic compounds has been a cornerstone of pharmaceutical research for centuries. In the mid-20th century, growing interest in the therapeutic potential of cannabinoids led to the synthesis and evaluation of numerous analogs. This compound, a synthetic drug, was one such compound that showed early promise as a potent pain reliever.[1] This document aims to consolidate the available scientific information on this compound's analgesic properties, providing a valuable resource for researchers interested in the historical development of cannabinoid-based therapeutics.

Mechanism of Action: Cannabinoid Receptor Agonism

This compound's primary mechanism of action is as a potent agonist of cannabinoid receptors.[1] Like THC, it binds to and activates these receptors, which are key components of the endocannabinoid system. This system is known to play a crucial role in modulating pain perception.

The signaling pathway initiated by cannabinoid receptor activation is complex and multifaceted. The diagram below illustrates a generalized workflow for the screening and evaluation of cannabinoid analgesics, a process that would have been conceptually similar during the period of this compound's primary investigation.

Preclinical Research and Experimental Protocols

Common Animal Models for Analgesia in the 1970s

Researchers in the 1970s typically employed a battery of animal models to assess the analgesic potential of new compounds. These models were designed to evaluate responses to different types of pain, such as thermal, mechanical, and chemical stimuli.

Table 1: Common Preclinical Analgesic Assays of the Era

| Assay Type | Description | Endpoint Measured |

| Hot Plate Test | Animals are placed on a heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is measured. | Reaction time (latency) |

| Tail-Flick Test | A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away is recorded. | Reaction time (latency) |

| Writhing Test | An irritant (e.g., acetic acid, phenylbenzoquinone) is injected into the peritoneal cavity of a rodent, inducing characteristic stretching or writhing movements. The number of writhes is counted over a specific period. | Number of writhes |

Illustrative Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the analgesic efficacy of a compound like this compound in a preclinical setting.

Human Studies and Clinical Potential

Information in the public domain indicates that this compound was studied for its analgesic effects in humans.[1] However, the specifics of these clinical trials, including the patient populations, dosing regimens, and efficacy and safety outcomes, are not well-documented in accessible literature. The fact that this compound was never marketed suggests that it may have encountered issues with its therapeutic window, adverse effects, or other developmental hurdles.

Conclusion and Future Directions

This compound represents an early effort in the exploration of synthetic cannabinoids for pain management. While its development was not pursued to commercialization, the historical context of its investigation provides valuable insights into the evolution of analgesic drug discovery. The potent cannabinoid receptor agonism of this compound and its reported analgesic effects underscore the long-recognized potential of the endocannabinoid system as a target for pain therapeutics.

For modern researchers, a deeper investigation into the historical data, potentially through an examination of archived corporate or academic records, could yield more specific quantitative data and a clearer understanding of the reasons for its discontinued development. Such information could inform the design and development of new generations of cannabinoid-based analgesics with improved efficacy and safety profiles. The signaling pathways involved in cannabinoid-mediated analgesia are now understood in much greater detail, and revisiting compounds like this compound with modern pharmacological tools could reveal novel aspects of their activity.

References

An In-depth Technical Guide to the Endocannabinoid System Interaction with Menabitan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menabitan (SP-204) is a synthetic, classical cannabinoid analogue developed in the 1970s.[1] Structurally related to tetrahydrocannabinol (THC), it is recognized as a potent cannabinoid receptor agonist.[1] Due to its development predating the characterization of the cannabinoid receptors, CB1 (1988) and CB2 (1993), specific quantitative data on its receptor binding and functional activity are scarce in publicly available literature. This technical guide provides a comprehensive framework for characterizing the interaction of this compound, or similar novel cannabinoid compounds, with the endocannabinoid system. It details the standardized experimental protocols for determining receptor binding affinity and functional efficacy, presents data templates using a well-characterized agonist as a surrogate, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, appetite, and immune function.[2][3] It primarily consists of two G-protein coupled receptors (GPCRs), the cannabinoid receptor type 1 (CB1) and type 2 (CB2), endogenous ligands (endocannabinoids) like anandamide and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.[4]

-

CB1 Receptors are predominantly expressed in the central nervous system (CNS), mediating the psychoactive effects of cannabinoids, as well as playing key roles in memory, motor control, and analgesia.[5]

-

CB2 Receptors are found primarily in the peripheral nervous system, especially on immune cells, and are involved in modulating inflammation and immune responses.[6][7]

This compound is a synthetic cannabinoid structurally analogous to nabitan and dimethylheptylpyran (DMHP).[1] Early research identified it as a potent analgesic.[1] Its structural analog, DMHP, is known to act as a powerful CB1 receptor agonist, exhibiting stronger analgesic and anticonvulsant effects than THC.[8][9] This suggests that this compound likely functions as a potent agonist at cannabinoid receptors, though a detailed pharmacological profile is not publicly documented.

This guide outlines the modern experimental approach required to fully characterize this compound's pharmacological profile at CB1 and CB2 receptors.

Data Presentation: Pharmacological Profile

To establish the binding affinity, potency, and efficacy of a cannabinoid ligand, quantitative data from in vitro assays are essential. As specific data for this compound is unavailable, the following tables use the well-characterized, potent, non-selective cannabinoid agonist CP55,940 as a representative example to illustrate how such data would be presented.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of a Representative Agonist (CP55,940)

| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |

| CP55,940 | Human CB1 | [³H]CP55,940 | 0.58 | [1] |

| Human CB2 | [³H]CP55,940 | 0.68 | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of a Representative Agonist (CP55,940)

| Assay Type | Receptor | Parameter | Value (nM) | Efficacy (Eₘₐₓ) | Source |

| [³⁵S]GTPγS Binding | Mouse Spleen (CB2) | EC₅₀ | 9.4 | Full Agonist | [10] |

| Human CB1 (membranes) | EC₅₀ | 0.69 | Full Agonist | ||

| cAMP Inhibition | CB1-CHO cells | EC₅₀ | 3.11 | Full Agonist |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by an agonist.

Experimental Protocols

The following protocols describe the standard methodologies used to generate the quantitative data presented above.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK293 cells) or from native tissues (e.g., rat brain for CB1).

-

Assay Buffer: A suitable binding buffer is prepared, typically containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.

-

Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is incubated to equilibrium (e.g., 60-90 minutes at 30°C). Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of the G-protein coupled to the cannabinoid receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Methodology:

-

Membrane Preparation: Membranes expressing the receptor of interest are prepared as described for the binding assay.

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and a specific concentration of GDP (e.g., 30 µM), pH 7.4.[10]

-

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test compound (this compound). The reaction is typically carried out at 30°C for 60 minutes.[10]

-

Separation & Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS on the filters is quantified by scintillation counting.

-

Data Analysis: Data are plotted as the percentage of stimulation over basal vs. the log concentration of the agonist. The EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis. The Eₘₐₓ is often expressed relative to a known full agonist.

Cyclic AMP (cAMP) Formation Assay

CB1 and CB2 receptors are primarily coupled to the Gᵢ/ₒ protein, which inhibits the enzyme adenylyl cyclase. This assay measures the ability of an agonist to inhibit the forskolin-stimulated production of cyclic AMP (cAMP).[8][9]

Methodology:

-

Cell Culture: Whole cells expressing the receptor of interest (e.g., CHO-hCB1) are used. Cells are typically plated in 96-well plates.

-

Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.

-

Stimulation: Cells are treated with varying concentrations of the test compound (this compound) in the presence of forskolin (an adenylyl cyclase activator).

-

Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).[5]

-

Data Analysis: The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP levels. EC₅₀ and Eₘₐₓ values are calculated using non-linear regression.

Visualization of Pathways and Workflows

Signaling Pathway

The primary signaling pathway for CB1/CB2 receptor agonists involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described.

References

- 1. CP 55,940 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 112830-95-2: HU-210 | CymitQuimica [cymitquimica.com]

- 5. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HU 210 | 112830-95-2 | FH23866 | Biosynth [biosynth.com]

An In-depth Technical Guide on the Neuropharmacological Effects of Memantine

A Note on the Topic: This technical guide focuses on the neuropharmacological effects of Memantine. Initial searches for "Menabitan" yielded limited information on a synthetic cannabinoid receptor agonist studied in the 1970s that was never brought to market[1]. Given the detailed request for neuropharmacological data, it is highly probable that the intended subject of inquiry was Memantine, a well-researched N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of neurological disorders. This document proceeds under that assumption.

Executive Summary

Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with a unique pharmacological profile that underlies its therapeutic efficacy in managing moderate to severe Alzheimer's disease.[2][3][4][5] Unlike other NMDA receptor antagonists, Memantine's low affinity and uncompetitive nature allow it to preferentially block the pathological, sustained activation of NMDA receptors associated with excitotoxicity, while preserving the transient, physiological activation required for learning and memory.[3][4][6] This document provides a comprehensive overview of the neuropharmacological effects of Memantine, including its mechanism of action, receptor binding profile, pharmacokinetics, and clinical implications. Detailed experimental protocols and data are presented to support the scientific understanding of this compound.

Mechanism of Action

Memantine's primary mechanism of action is the blockade of NMDA receptor channels.[2][3][4] In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to the overstimulation of NMDA receptors, resulting in a continuous influx of Ca2+ ions. This excitotoxicity is a key contributor to neuronal damage and cognitive decline.[6][7]

Memantine acts as an uncompetitive, open-channel blocker, meaning it only enters and blocks the NMDA receptor channel when it is open.[3][4][7] Its low affinity and rapid off-rate kinetics are crucial to its therapeutic window. It can dissociate from the channel during the brief, phasic glutamate release associated with normal synaptic transmission, thus not interfering with physiological processes. However, during the tonic, low-level glutamate stimulation that is characteristic of neurodegenerative states, Memantine remains in the channel, preventing the sustained Ca2+ influx and subsequent neuronal damage.[3][4]

Beyond its primary action on NMDA receptors, Memantine has been shown to have antagonist activity at serotonergic 5-HT3 and nicotinic acetylcholine receptors.[7] It does not exhibit activity at GABA, benzodiazepine, dopamine, adrenergic, histamine, or glycine receptors, nor at voltage-gated calcium, sodium, or potassium channels.[7]

Signaling Pathway of Memantine's Neuroprotective Effect

Caption: Memantine's preferential blockade of pathological NMDA receptor activation.

Receptor Binding Profile

Memantine's interaction with the NMDA receptor is highly specific. It binds to a site within the ion channel, accessible only when the channel is open.[2][3][4] The binding affinity of Memantine for the NMDA receptor is moderate, which contributes to its favorable safety profile compared to high-affinity NMDA antagonists like ketamine.[2]

Studies have identified key residues within the NMDA receptor that are crucial for Memantine binding. The ammonium group of Memantine interacts with an asparagine residue (N616) in the GluN1 subunit.[8] Additionally, hydrophobic pockets formed by alanine residues on the transmembrane helices of GluN1 (A645) and GluN2B (A644) accommodate the two methyl groups of Memantine, significantly enhancing its binding affinity compared to its structural analog, amantadine.[8]

Receptor Binding Affinities (Ki)

| Receptor Subtype | Binding Affinity (Ki) | Brain Region | Reference |

| NMDA (PCP site) | Varies by subunit composition | Cortex, Cerebellum, Striatum | [9] |

| 5-HT3 | Moderate Antagonist Activity | CNS | [7] |

| Nicotinic Acetylcholine | Moderate Antagonist Activity | CNS | [7] |

Note: Specific Ki values for Memantine across different NMDA receptor subunit compositions are not consistently reported in a standardized format. However, studies show differential binding affinities in various brain regions, suggesting subtype selectivity.[9]

Pharmacokinetics

Memantine exhibits linear pharmacokinetics over the therapeutic dose range.[7][10]

Pharmacokinetic Parameters in Humans

| Parameter | Value | Conditions | Reference |

| Absorption | |||

| Tmax (single dose) | 5.70 - 6.89 hours | 5-20 mg doses | [10] |

| Tmax (multiple doses) | ~6.80 hours | 5 mg once daily for 14 days | [10] |

| Tmax (extended release) | 9 - 12 hours | Multiple doses | [7] |

| Distribution | |||

| Volume of Distribution (Vd) | ~10 L/kg | Not specified | Not explicitly stated in provided search results |

| Protein Binding | 45% | Not specified | Not explicitly stated in provided search results |

| Metabolism | |||

| Hepatic Metabolism | Minimal | Single 20 mg dose in moderate hepatic impairment | [7] |

| Elimination | |||

| Half-life (t1/2) | 60 - 80 hours | Not specified | [11] |

| Half-life (t1/2) (Chinese volunteers) | 62.06 - 66.86 hours | Single 5-20 mg doses | [10] |

| Clearance | Primarily renal | Not specified | [11] |

Pharmacokinetic Parameters in Animal Models

| Species | Dose | Tmax | Cmax | t1/2 | Bioavailability | Reference |

| Rat | 10 mg/kg (oral) | Not specified | Not specified | < 4 hours | 41% | [11][12] |

| Rat | 2 mg/kg (IV) | Not specified | Not specified | < 4 hours | N/A | [12] |

| Rat | 8.21 mg/kg (patch) | Not specified | Lower than oral | Longer than oral | 63% | [12] |

| Mouse | 1 mg/kg, 10 mg/kg | Not specified | Not specified | < 4 hours | Not specified | [11] |

| Swine | Not specified (IV/oral) | Not specified | Not specified | 2 hours | 34% (oral) | [13] |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of Memantine to the NMDA receptor.

Methodology:

-

Membrane Preparation: Homogenized brain tissue (e.g., cortex, cerebellum, striatum) from animal models is prepared.[9]

-

Radioligand Binding: Membranes are incubated with a radiolabeled NMDA receptor channel blocker, such as [3H]MK-801, in the presence of varying concentrations of unlabeled Memantine.[9]

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: Competitive binding curves are generated, and the inhibitory constant (Ki) for Memantine is calculated using the Cheng-Prusoff equation.

Pharmacokinetic Study in Healthy Volunteers

Objective: To characterize the pharmacokinetic profile of Memantine after single and multiple oral doses.

Methodology:

-

Study Design: A randomized, open-label study with parallel groups for single-dose administration (e.g., 5, 10, and 20 mg) and a separate cohort for multiple-dose administration (e.g., 5 mg once daily for 14 days).[10]

-

Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.

-

Plasma Analysis: Plasma concentrations of Memantine are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.[10]

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical clinical pharmacokinetic study of Memantine.

Clinical Trials and Therapeutic Indications

Memantine is approved for the treatment of moderate to severe dementia of the Alzheimer's type.[14][15] Clinical trials have demonstrated its efficacy and safety in this patient population.

Summary of Key Clinical Trial Findings

| Trial Phase | Patient Population | Duration | Key Findings | Reference |

| Phase III (Pooled Analysis) | Mild to moderate AD | ≥ 24 weeks | Favorable safety and tolerability, with an adverse event profile similar to placebo. | [14] |

| Phase III (Pooled Analysis) | Moderate to severe AD | ≥ 24 weeks | Favorable safety and tolerability, with an adverse event profile similar to placebo. | [14] |

| Open-label Extension | Mild to moderate AD | Up to 2 years | Long-term treatment is safe and well-tolerated. | [14] |

| Open-label Extension | Moderate to severe AD | Up to 2 years | Long-term treatment is safe and well-tolerated. | [14] |

Memantine is also being investigated for other indications, including obsessive-compulsive disorder (OCD), generalized anxiety disorder (GAD), Down syndrome, and as an augmentation agent for antidepressants.[15][16][17]

Conclusion

Memantine's unique neuropharmacological profile as a low-affinity, uncompetitive NMDA receptor antagonist establishes it as a valuable therapeutic agent for neurological disorders characterized by glutamatergic dysfunction. Its ability to selectively inhibit pathological excitotoxicity while sparing physiological synaptic activity provides a clear mechanism for its clinical benefits in Alzheimer's disease. The extensive preclinical and clinical data summarized in this guide underscore the depth of scientific understanding of Memantine's effects and support its continued use and investigation in neuropharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Neuropharmacological Basis for the Use of Memantine in the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neuropharmacological basis for the use of memantine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of Memantine after a Single and Multiple Dose of Oral and Patch Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of Novel N-Methyl-D-Aspartate (NMDA) Receptor Antagonists

Disclaimer: Information regarding "Menabitan" is not available in the public domain. The following application notes and protocols are provided as a comprehensive guide for the in-vivo evaluation of a hypothetical novel NMDA receptor antagonist, hereafter referred to as "Compound X." These protocols are intended for researchers, scientists, and drug development professionals and should be adapted to the specific characteristics of the compound under investigation.

Introduction to In-Vivo Studies for Novel NMDA Receptor Antagonists

The in-vivo assessment of a novel NMDA receptor antagonist is a critical phase in the drug development process. These studies provide essential information on the compound's pharmacokinetic profile, efficacy in relevant disease models, and its safety and tolerability. The following protocols are designed to guide researchers in conducting comprehensive in-vivo studies, from initial pharmacokinetic characterization to efficacy and toxicology assessments.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[1][2][3] These parameters are crucial for determining appropriate dosing regimens and predicting the compound's behavior in humans.[4][5][6]

Single-Dose Pharmacokinetic Protocol

Objective: To determine the pharmacokinetic profile of Compound X after a single intravenous (IV) and oral (PO) administration in rodents.

Animal Model: Male and female Sprague-Dawley rats (n=3-4 per time point per route).[1]

Methodology:

-

Dose Formulation: Prepare Compound X in an appropriate vehicle (e.g., saline, 5% DMSO/95% PEG400).

-

Administration:

-

Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[1]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Quantitative Data Presentation: Pharmacokinetics

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1500 ± 120 | 850 ± 95 |

| Tmax (h) | 0.08 | 1.0 |

| AUC0-t (ngh/mL) | 3200 ± 250 | 4500 ± 380 |

| AUC0-inf (ngh/mL) | 3350 ± 260 | 4800 ± 410 |

| t1/2 (h) | 3.5 ± 0.4 | 4.1 ± 0.5 |

| Cl (L/h/kg) | 0.60 ± 0.05 | - |

| Vd (L/kg) | 2.5 ± 0.3 | - |

| Bioavailability (%) | - | 28.5 |

Data are presented as mean ± standard deviation.

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for a typical in-vivo pharmacokinetic study.

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic potential of a compound in animal models that mimic human diseases.[2][7] For an NMDA receptor antagonist, a relevant model for a neurodegenerative disease would be appropriate.

Efficacy Protocol: Animal Model of Neurodegeneration

Objective: To assess the neuroprotective effects of Compound X in a rodent model of excitotoxicity.

Animal Model: Male C57BL/6 mice.

Methodology:

-

Induction of Neurodegeneration: Induce excitotoxic neuronal injury by intracerebroventricular (ICV) injection of an NMDA agonist (e.g., quinolinic acid).

-

Treatment Groups:

-

Vehicle control

-

Compound X (low, medium, and high doses)

-

Positive control (e.g., Memantine)

-

-

Dosing Regimen: Administer Compound X or controls at specified time points before and/or after the induction of injury.

-

Behavioral Assessment: Conduct behavioral tests to assess cognitive and motor function (e.g., Morris water maze, rotarod test) at various time points post-injury.

-

Histopathological Analysis: At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., Nissl staining to quantify neuronal loss).

-

Biochemical Analysis: Homogenize brain tissue to measure biomarkers of neuroinflammation and oxidative stress (e.g., ELISA for TNF-α, IL-1β; assays for lipid peroxidation).

Quantitative Data Presentation: Efficacy

| Treatment Group | Morris Water Maze (Escape Latency, s) | Rotarod (Time on Rod, s) | Neuronal Viability (% of Control) |

| Vehicle | 60 ± 8 | 35 ± 5 | 45 ± 7 |

| Compound X (1 mg/kg) | 52 ± 7 | 48 ± 6 | 58 ± 8 |

| Compound X (5 mg/kg) | 35 ± 6 | 75 ± 9 | 75 ± 9 |

| Compound X (10 mg/kg) | 28 ± 5 | 92 ± 11 | 88 ± 10 |

| Memantine (10 mg/kg) | 30 ± 5 | 88 ± 10 | 85 ± 9 |

Data are presented as mean ± standard deviation.

Signaling Pathway: NMDA Receptor Antagonism

Caption: Hypothetical signaling pathway of Compound X.

Toxicology and Safety Studies

Toxicology studies are essential to identify potential adverse effects and determine a safe dose range for a new compound.[8][9][10]

Acute Toxicity Protocol

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single high dose of Compound X.

Animal Model: Male and female Wistar rats.[11][12]

Methodology:

-

Dose Escalation: Administer single, escalating doses of Compound X to different groups of animals.

-

Clinical Observations: Monitor animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.[8]

-

Body Weight and Food Consumption: Record body weight and food consumption regularly.

-

Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect organs for histopathological examination.

Repeated-Dose Toxicity Protocol (28-Day)

Objective: To evaluate the toxicological profile of Compound X following repeated daily administration for 28 days.

Animal Model: Male and female Wistar rats.

Methodology:

-

Treatment Groups:

-

Vehicle control

-

Compound X (low, medium, and high doses)

-

-

Daily Administration: Administer the assigned treatment daily for 28 days via the intended clinical route (e.g., oral gavage).

-

Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

-

Clinical Pathology: Collect blood and urine samples at the end of the treatment period for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the study, euthanize the animals, perform a gross necropsy, and weigh major organs. Preserve organs for histopathological examination.

Quantitative Data Presentation: Toxicology

| Parameter | Vehicle | Compound X (Low Dose) | Compound X (Medium Dose) | Compound X (High Dose) |

| Body Weight Change (%) | +15 ± 2 | +14 ± 2 | +8 ± 3 | +2 ± 4** |

| ALT (U/L) | 35 ± 5 | 38 ± 6 | 95 ± 15 | 250 ± 40 |

| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 ± 0.3 |

| Liver Weight (g) | 10.2 ± 0.8 | 10.5 ± 0.9 | 12.8 ± 1.1* | 15.1 ± 1.5 |

| Kidney Weight (g) | 2.1 ± 0.2 | 2.2 ± 0.2 | 2.4 ± 0.3 | 3.1 ± 0.4 |

Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Workflow: Toxicology Study

References

- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 2. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of memantine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Memantine after a Single and Multiple Dose of Oral and Patch Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of temazepam in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NTP technical report on the toxicity studies of Methylene Bis(thiocyanate) (CAS No. 6317-18-6) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative toxicology studies in Sprague-Dawley rats, rhesus monkeys, and New Zealand White rabbits to determine a no observed adverse effect level for 1,1'-methylenebis[4-[(hydroxyimino)methyl]-pyridinium] dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selvita.com [selvita.com]

- 11. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of Menabitan Hydrochloride vs. Freebase in Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menabitan (also known as SP-204) is a synthetic, potent cannabinoid receptor agonist that has been investigated for its analgesic properties. Structurally related to tetrahydrocannabinol (THC), this compound offers a valuable tool for research into the endocannabinoid system. This document provides detailed application notes and protocols for the use of this compound in its hydrochloride salt and freebase forms in experimental settings. Due to the limited publicly available data on this compound, much of the guidance provided is based on the general principles of medicinal chemistry and pharmacology of cannabinoids.

Physicochemical Properties: Hydrochloride vs. Freebase

The choice between using a hydrochloride salt or a freebase form of a compound in an experiment is critical and is primarily dictated by its physicochemical properties, which influence its handling, formulation, and bioavailability. While specific experimental data for this compound is scarce, the following table summarizes the expected differences based on general chemical principles.

| Property | This compound Hydrochloride | This compound Freebase | Rationale for Experimental Choice |

| Molecular Formula | C₃₇H₅₆N₂O₃ · 2HCl[1] | C₃₇H₅₆N₂O₃ | The hydrochloride salt has a higher molecular weight due to the addition of two hydrochloride moieties. This should be accounted for when calculating molar concentrations. |

| Molecular Weight | 649.78 g/mol [1] | 576.85 g/mol | Accurate molarity is crucial for dose-response studies. |

| Aqueous Solubility | Expected to be higher | Expected to be very low | For in vitro experiments requiring aqueous buffers (e.g., cell culture media, receptor binding assays), the hydrochloride salt is the preferred form due to its anticipated higher solubility in polar solvents. |

| Organic Solubility | Soluble in polar organic solvents | Highly soluble in non-polar organic solvents (e.g., lipids, oils) | The freebase form is generally more suitable for formulations with lipophilic vehicles, which can be advantageous for certain routes of administration in in vivo studies to enhance absorption. |

| Stability | Generally more stable as a solid | May be less stable as a solid, potentially susceptible to degradation | For long-term storage, the hydrochloride salt is typically the more stable option. |

| Hygroscopicity | Potentially hygroscopic | Generally not hygroscopic | The hydrochloride salt may absorb moisture from the air, which can affect its weight and stability. It should be stored in a desiccator. |

Experimental Protocols

Preparation of Stock Solutions

The choice of solvent for preparing stock solutions is critical for ensuring the compound remains dissolved and stable.

This compound Hydrochloride:

-

Recommended Solvents:

-

Water or Aqueous Buffers (e.g., PBS): Due to its salt form, this compound hydrochloride is expected to have some solubility in aqueous solutions. This is the preferred solvent for many in vitro applications.

-

Ethanol or DMSO: If higher concentrations are required than what is achievable in aqueous solutions, ethanol or dimethyl sulfoxide (DMSO) can be used.

-

-

Protocol for Preparing a 10 mM Stock Solution in PBS:

-

Weigh out 6.5 mg of this compound hydrochloride.

-

Add 1 mL of phosphate-buffered saline (PBS), pH 7.2.

-

Vortex or sonicate gently until the compound is fully dissolved.

-

Sterile filter the solution if it is to be used in cell culture.

-

Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally recommended to be used within a short period.

-

This compound Freebase:

-

Recommended Solvents:

-

DMSO, Ethanol, or other organic solvents: The freebase form is expected to be poorly soluble in water and will require an organic solvent for initial dissolution.

-

Lipid-based vehicles (e.g., sesame oil, olive oil): For in vivo studies, dissolving the freebase in a lipid vehicle can improve bioavailability.

-

-

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weigh out 5.77 mg of this compound freebase.

-

Add 1 mL of high-purity DMSO.

-

Vortex or sonicate gently until the compound is fully dissolved.

-

Store at -20°C in small aliquots.

-

In Vitro Experimental Workflow

For in vitro assays such as receptor binding or cell-based functional assays, it is crucial to select the appropriate form of this compound and to control for solvent effects.

Workflow for a Cell-Based Functional Assay:

In Vitro Experimental Workflow

In Vivo Experimental Protocol

For animal studies, the choice of vehicle and route of administration is critical for achieving desired pharmacokinetic and pharmacodynamic profiles.

Considerations for Vehicle Selection:

-

Aqueous Vehicles: For this compound hydrochloride, sterile saline or PBS can be used for intravenous (IV) or intraperitoneal (IP) injections.

-

Lipid-based Vehicles: For this compound freebase, oil-based vehicles like sesame oil can be used for subcutaneous (SC) or oral (PO) administration to potentially enhance absorption and provide a slower release profile.[2][3]

-

Co-solvents: A common vehicle for cannabinoids in animal studies is a mixture of ethanol, Emulphor (or a similar surfactant), and saline.

Protocol for Intraperitoneal (IP) Administration in Rodents:

-

Preparation of Dosing Solution:

-

This compound Hydrochloride: Dissolve the required amount of this compound hydrochloride in sterile saline to the desired final concentration.

-